ISOAMYLASE
Descripción
Propiedades
Número CAS |
9067-73-6 |
|---|---|
Sinónimos |
EC 3.2.1.68; ISOAMYLASE; GLYCOGEN 5 GLUCANOHYDROLASE; isoamylase F. pseudomonas amyloderamosa; isoamylase from pseudomonas*amyloderamosa; Amylase, iso-; ISOAMYLASE FROM PSEUDOMONAS AMYLODERAMOS; frompseudomonasamyloderamosa |
Origen del producto |
United States |
Enzyme Classification and Biochemical Nomenclature of Isoamylase
Systematic Name and Enzyme Commission (EC) Number
The formal classification of enzymes is governed by the Enzyme Commission (EC), which assigns a unique four-digit number to each enzyme based on the chemical reaction it catalyzes. Isoamylase is categorized as a hydrolase, specifically a glycosidase. genome.jpwikipedia.org
Its systematic name is glycogen (B147801) 6-α-D-glucanohydrolase . wikipedia.orgcreative-enzymes.com This name precisely describes its function: it acts as a hydrolase on glycogen, cleaving the 6-α-D-glucosidic bonds. The enzyme is assigned the EC number 3.2.1.68 . wikipedia.orgcreative-enzymes.comenzymes.me.uk
| Classification Detail | Identifier |
| Systematic Name | glycogen 6-α-D-glucanohydrolase |
| EC Number | 3.2.1.68 |
| Enzyme Class | Hydrolase (EC 3) |
| Enzyme Sub-Class | Glycosylase (EC 3.2) |
| Enzyme Sub-Sub-Class | Glycosidase (EC 3.2.1) |
Synonyms and Related Enzymatic Terminology
In scientific literature and industrial contexts, this compound is known by several other names. These synonyms reflect its function as an enzyme that removes branches from polysaccharides. creative-enzymes.com
Common Synonyms:
Debranching enzyme wikipedia.orgcreative-enzymes.comexpasy.org
Glycogen α-1,6-glucanohydrolase genome.jpwikipedia.org
Amylopectin (B1267705) 6-glucanohydrolase wikipedia.org
This compound is part of a broader group of "debranching enzymes," which also includes pullulanase (EC 3.2.1.41) and limit dextrinase (EC 3.2.1.142). While all three act on α-1,6-glucosidic linkages, they exhibit different substrate specificities. A key distinction is that this compound hydrolyzes glycogen and amylopectin effectively but cannot hydrolyze pullulan, a polysaccharide produced by the fungus Aureobasidium pullulans. genome.jpexpasy.orgtaylorandfrancis.com In contrast, pullulanase can hydrolyze pullulan. expasy.orgtaylorandfrancis.com
| Enzyme | EC Number | Primary Substrates | Action on Pullulan |
| This compound | 3.2.1.68 | Glycogen, Amylopectin, β-limit dextrins | Inactive or very weak activity |
| Pullulanase | 3.2.1.41 | Pullulan, Amylopectin, Glycogen (limited) | Active |
| Limit Dextrinase | 3.2.1.142 | α-limit dextrins, Amylopectin, Pullulan | Active |
Position within Glycoside Hydrolase Family 13 (GH13)
Based on amino acid sequence similarity, carbohydrate-active enzymes are classified into families in the Carbohydrate-Active enZymes (CAZy) database. This compound belongs to Glycoside Hydrolase Family 13 (GH13) . neogen.com
GH13, also known as the α-amylase family, is the largest and most diverse family of glycoside hydrolases. oup.comcazypedia.org It includes enzymes with a wide range of specificities that act on α-glycosidic bonds. oup.comnih.gov Members of this family are characterized by a conserved catalytic (β/α)8-barrel domain. cazypedia.orgnih.gov
Due to its vast size and functional diversity, GH13 is divided into numerous subfamilies. This sub-classification provides a better correlation between sequence and enzymatic specificity. oup.comoup.com Research based on phylogenetic analysis has placed this compound (EC 3.2.1.68) into a distinct subfamily, GH13_11 . oup.comoup.com This subfamily primarily contains isoamylases from bacterial, archaeal, and eukaryotic sources, highlighting a conserved evolutionary lineage for this specific enzymatic activity. oup.comoup.com
| Classification Hierarchy | Name/Identifier | Key Characteristics |
| Clan | GH-H | A group of related glycoside hydrolase families (GH13, GH70, GH77) sharing a common ancestor and catalytic mechanism. cazypedia.org |
| Family | Glycoside Hydrolase Family 13 (GH13) | The largest GH family, also known as the α-amylase family, acting on α-glucoside linkages. oup.comcazypedia.org |
| Subfamily | GH13_11 | A specific subfamily within GH13 that predominantly contains sequences with this compound activity (EC 3.2.1.68). oup.comoup.com |
Molecular Biology and Genetics of Isoamylase
Gene Identification, Cloning, and Sequence Analysis
The advent of molecular cloning techniques has enabled the isolation and detailed analysis of isoamylase genes from a wide array of organisms, providing significant insights into their structure, function, and evolutionary relationships.
This compound genes have been successfully identified and characterized from various sources, including plants, bacteria, and fungi. In higher plants, multiple this compound isoforms, typically designated as ISA1, ISA2, and ISA3, have been discovered, each playing distinct roles in starch metabolism. researcher.life
Potato (Solanum tuberosum) : Researchers have identified cDNA clones that encode three different this compound isoforms, named Stisa1, Stisa2, and Stisa3. nih.govoup.comnih.gov These were isolated by screening cDNA libraries from developing potato tubers. nih.gov Expression pattern analysis suggests that all three genes are involved in starch synthesis. nih.govnih.gov
Sweet Potato (Ipomoea batatas) : Three this compound-encoding genes—IbISA1, IbISA2, and IbISA3—were isolated from the tuberous roots of the sweet potato. researcher.lifenih.gov The characterization of these genes contributes to understanding starch biosynthesis in root storage tissues. researcher.lifenih.gov
Common Wheat (Triticum aestivum) : An this compound gene, TaISA3, was cloned from common wheat using the rapid amplification of cDNA ends (RACE) method. geneticsmr.org The identification of this gene confirmed the presence of the ISA3 isoform in wheat, where it is believed to participate in starch synthesis during grain filling. geneticsmr.org
Rye (Secale cereale) : Both genomic DNA and cDNA sequences of an this compound gene have been isolated and characterized from rye. researchgate.netsciopen.com The gene's structure, comprising 18 exons and 17 introns, was found to be similar to homologous genes in other plants like maize and rice. researchgate.netsciopen.com
Sequence analysis of cloned this compound genes reveals key information about their size and the proteins they encode. The full-length cDNA sequences and the corresponding deduced amino acid sequences have been determined for numerous organisms. For instance, in sweet potato, the full-length cDNAs of IbISA1, IbISA2, and IbISA3 were found to be 2,524, 2,880, and 2,919 base pairs (bp) long, respectively. nih.gov These sequences were predicted to encode polypeptides of 799, 865, and 768 amino acid residues. nih.gov
Similarly, in potato, the longest cDNAs for Stisa1, Stisa2, and Stisa3 were 2.7, 2.9, and 2.6 kilobases (kb), encoding peptides of 793, 878, and 766 amino acids, respectively. nih.gov Analysis of the deduced amino acid sequences is crucial as it allows for predictions of enzymatic activity. For example, the product of the ISA2 gene in many plants is predicted to be catalytically inactive due to the replacement of critical amino acid residues required for hydrolysis. researcher.lifenih.gov
| Organism | Gene Name | GenBank Accession No. | cDNA Length (bp) | Deduced Polypeptide Length (amino acids) |
|---|---|---|---|---|
| Sweet Potato | IbISA1 | LC052789 | 2524 | 799 |
| Sweet Potato | IbISA2 | LC052790 | 2880 | 865 |
| Sweet Potato | IbISA3 | LC052791 | 2919 | 768 |
| Common Wheat | TaISA3 | GU138689 | 2883 | 776 |
| Potato | Stisa1 | AY132996 | ~2700 | 793 |
| Potato | Stisa2 | AY132997 | ~2900 | 878 |
| Potato | Stisa3 | AY132998 | ~2600 | 766 |
Isoamylases are members of the α-amylase family, also known as glycoside hydrolase family 13 (GH13). nih.govhu.edu.josavba.sk This large family includes a variety of starch-metabolizing enzymes such as α-amylase, pullulanase, and cyclodextrin glycosyltransferase. nih.govhu.edu.jo The enzymes within this family share a conserved catalytic (β/α)8 barrel domain. savba.sk
Phylogenetic analysis based on deduced amino acid sequences shows that plant isoamylases cluster into distinct subgroups. nih.gov The three isoforms—ISA1, ISA2, and ISA3—from different plant species consistently group together, indicating that these three types arose early in plant evolution and have been conserved. nih.gov For example, IbISA1 from sweet potato shows high similarity to ISA1 proteins from other species, and the same is true for IbISA2 and IbISA3. nih.gov While structurally related, isoamylases are functionally distinct from pullulanases; isoamylases show high activity on amylopectin (B1267705) and glycogen (B147801) but are inactive on pullulan, which is a preferred substrate for pullulanases. nih.gov
Gene Expression and Transcriptional Regulation
The expression of this compound genes is tightly controlled to meet the metabolic needs of the cell, particularly in relation to starch synthesis and turnover. This regulation occurs at the transcriptional level and is governed by a complex interplay of inducers, repressors, and specific DNA regulatory elements.
The regulation of this compound gene expression is influenced by developmental cues and environmental stimuli.
Inducers : The expression of many amylolytic genes is induced by the presence of their substrates. In the fungus Aspergillus oryzae, maltose (B56501) and isomaltose are known inducers of amylolytic gene expression. frontiersin.org Maltose is converted to isomaltose, which triggers the activation of the transcription factor AmyR, leading to the transcription of amylase genes. frontiersin.org In plants, environmental stress can also induce this compound expression. For instance, the SlISA2 gene in tomato is significantly induced by chilling stress. researcher.life
Repressors : Glucose is a common repressor of genes involved in the metabolism of other sugars, a phenomenon known as carbon catabolite repression (CCR). frontiersin.org In the presence of high glucose concentrations, the expression of amylolytic genes is strongly repressed. frontiersin.orgnih.gov This repression is mediated by the transcription factor CreA in fungi, which prevents the expression of genes needed for utilizing alternative carbon sources. frontiersin.org
The transcription of this compound genes is initiated at the promoter, a region of DNA upstream of the coding sequence that binds transcription factors and RNA polymerase.
Promoter Activity : The activity of this compound promoters often shows tissue-specificity and developmental regulation. In rye, the this compound gene is primarily expressed in the seed endosperm, with peak expression occurring at the middle stage of development (15 days post-anthesis), aligning with the period of active starch synthesis. sciopen.com In rice, editing the ISA1 gene not only impacted starch synthesis but also led to significantly lower transcript levels of most other starch synthesis-related genes, indicating a complex regulatory network. researchgate.netricesci.orgricesci.org
Regulatory Elements : Promoters contain specific short DNA sequences known as cis-regulatory elements that serve as binding sites for transcription factors (trans-acting factors). In Aspergillus species, the transcriptional activator AmyR is essential for the induction of amylolytic enzyme genes and recognizes a conserved 5'-CGGN8CGG-3' sequence within their promoters. researchgate.net Analysis of the promoter for the glucoamylase-encoding gene (glaB) in A. oryzae identified specific protein-binding elements crucial for its induction during solid-state cultivation, demonstrating the role of these elements in controlling gene expression under specific conditions. researchgate.net
This compound Gene Engineering and Mutagenesis Studies
The functional and structural properties of isoamylases have been extensively investigated through various genetic engineering and mutagenesis techniques. These approaches have been instrumental in elucidating the roles of specific amino acid residues, understanding the impact of gene silencing on metabolism, and enabling the production of recombinant isoamylases for detailed characterization.
Site-Directed Mutagenesis for Active Site and Structural Loop Investigation
Site-directed mutagenesis is a powerful technique used to alter specific amino acids in a protein to study their contribution to its structure and function. In the context of this compound, this method has been pivotal in identifying key catalytic residues and understanding the structural determinants of substrate specificity.
Mutagenesis studies on bacterial this compound from Flavobacterium odoratum KU have highlighted the significance of the spatial arrangement of active site carboxylic acid residues in determining substrate specificity. The distances between these critical residues are governed by the lengths of structural loops 4 and 5 within the enzyme's barrel-like structure. nih.gov Altering the length of these loops through mutagenesis directly impacts the enzyme's catalytic efficiency and preference for different branched glucan substrates.
While not this compound, related studies on α-amylases, which also belong to the α-amylase superfamily, provide analogous insights. For instance, site-directed mutagenesis of Bacillus subtilis α-amylase demonstrated that mutating key acidic residues, such as Asp-176, Glu-208, and Asp-269, to their amide forms resulted in a drastic reduction in specific activity by over 15,000-fold. nih.gov Similarly, converting His-180 to Asn led to a 20-fold decrease in the catalytic rate constant (kcat). nih.gov These findings underscore the critical roles of specific acidic and histidine residues in the catalytic mechanism of this enzyme family, which are conserved in isoamylases.
Interactive Table: Site-Directed Mutagenesis Studies on Amylase Family Enzymes
| Enzyme | Organism | Mutated Residue(s) | Effect on Activity | Reference |
|---|---|---|---|---|
| This compound | Flavobacterium odoratum KU | Residues in loops 4 and 5 | Altered substrate specificity | nih.gov |
| α-amylase | Bacillus subtilis | Asp-176, Glu-208, Asp-269 | >15,000-fold reduction | nih.gov |
Gene Knockout and Knockdown Approaches in Model Organisms
The physiological roles of isoamylases have been effectively dissected using gene knockout and knockdown technologies in various model organisms. These techniques involve the targeted inactivation or suppression of this compound genes to observe the resulting phenotypic changes, particularly in starch metabolism.
In the model plant Arabidopsis thaliana, a reverse-genetics approach was used to create a knockout mutant (Atisa1-1) for one of the three this compound-encoding genes, AtISA1. This mutant lacked the functional AtISA1 transcript and, consequently, the primary this compound activity in leaf extracts. researchgate.net
In rice (Oryza sativa), the CRISPR/Cas9 gene-editing system was employed to generate ISA1-deficient mutants. These mutants exhibited a shrunken endosperm, a significant reduction in total starch, amylose (B160209), and amylopectin content, and abnormal starch granule morphology. researchgate.net These findings demonstrate the essential role of ISA1 in amylopectin biosynthesis in rice endosperm. researchgate.net
A study in potato (Solanum tuberosum) utilized a multi-target RNA interference (RNAi) strategy to simultaneously silence the expression of all three this compound isoforms: ISA1, ISA2, and ISA3. nih.gov This comprehensive knockdown resulted in a significant decrease in tuber starch content and an early sprouting phenotype, indicating the collective importance of these isoforms in starch accumulation and tuber dormancy. nih.gov
Interactive Table: Phenotypes of this compound Gene Knockout/Knockdown in Model Organisms
| Organism | Gene(s) Targeted | Method | Key Phenotypes | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | AtISA1 | T-DNA Insertion (Knockout) | Lack of major this compound activity | researchgate.net |
| Oryza sativa | ISA1 | CRISPR/Cas9 (Knockout) | Shrunken endosperm, reduced starch content, abnormal starch granules | researchgate.net |
| Solanum tuberosum | ISA1, ISA2, ISA3 | RNAi (Knockdown) | Decreased tuber starch content, early sprouting | nih.gov |
Heterologous Expression Systems for this compound Production and Characterization
Heterologous expression systems are indispensable for producing sufficient quantities of pure and active this compound for detailed biochemical and structural characterization. Escherichia coli and the methylotrophic yeast Pichia pastoris are two of the most commonly used hosts for this purpose.
The cDNAs encoding the three distinct this compound isoforms from potato (Stisa1, Stisa2, and Stisa3) were successfully expressed in E. coli to characterize their individual activities. nih.govresearchgate.net This approach confirmed that Stisa1 and Stisa3 possess hydrolytic activity, while Stisa2 is likely non-catalytic. nih.govresearchgate.net Similarly, isoamylases from maize and Arabidopsis have been produced in E. coli to compare their biochemical properties. oup.com A novel multifunctional this compound from Myxococcus sp. strain V11 was also heterologously expressed and characterized in E. coli. nih.gov
Pichia pastoris has emerged as a superior expression system for many proteins, including enzymes used in industrial applications. proteobiojournal.comyoutube.com Its advantages over E. coli include the ability to perform post-translational modifications, such as glycosylation, and a high capacity for secreting recombinant proteins into the culture medium, which simplifies purification. proteobiojournal.comresearchgate.netlu.se While specific examples of this compound expression in Pichia pastoris are less documented in the provided context, its successful use for producing other amylases, like α-amylase from Bacillus licheniformis, with high specific activity (102 U/mg) suggests its strong potential for this compound production as well. researchgate.net
Interactive Table: Heterologous Expression of Isoamylases and Related Enzymes
| Enzyme | Source Organism | Expression Host | Purpose | Reference |
|---|---|---|---|---|
| This compound Isoforms (Stisa1, Stisa2, Stisa3) | Solanum tuberosum | Escherichia coli | Characterization of activity | nih.govresearchgate.net |
| This compound (ISA1, ISA2) | Zea mays, Arabidopsis thaliana | Escherichia coli | Comparison of biochemical properties | oup.com |
| Multifunctional this compound (MIsA) | Myxococcus sp. V11 | Escherichia coli | Characterization of a novel enzyme | nih.gov |
| α-amylase | Nocardiopsis aegyptia | Escherichia coli | Characterization of a new enzyme | mdpi.com |
Evolutionary Divergence of this compound Genes and Isoforms
The this compound gene family has undergone a complex evolutionary journey, leading to the emergence of distinct isoforms with specialized functions. Phylogenetic analyses reveal that plants typically possess three evolutionarily conserved isoforms of this compound, designated ISA1, ISA2, and ISA3. nih.govresearchgate.net These isoforms are believed to have arisen from gene duplication events early in the evolution of chloroplast-containing organisms. oup.com
ISA1 and ISA2 are primarily involved in starch biosynthesis, often forming a multimeric enzyme complex. oup.comresearchgate.net In contrast, ISA3 is generally associated with starch degradation. nih.govfrontiersin.org While both ISA1 and ISA2 are highly conserved, ISA2 has lost its catalytic activity in many species and is thought to play a regulatory or structural role in the this compound complex. nih.govresearchgate.net
Significant evolutionary divergence in this compound function is observed between monocots and dicots. oup.com For example, in the dicot Arabidopsis, ISA1 requires association with ISA2 to be active. In contrast, maize (a monocot) ISA1 is enzymatically active as a homomer, without the need for ISA2. oup.com This suggests that the ISA1 gene has evolved in the cereal lineage to function independently of ISA2.
The broader α-amylase gene family, to which isoamylases belong, is comprised of multiple subfamilies that have arisen through ancient gene duplication events. nih.govdntb.gov.ua The diversification of these genes has been driven by natural selection, leading to isoforms with varied digestive abilities tailored to specific substrates and subcellular locations. This evolutionary pressure has resulted in the diverse array of this compound isoforms observed across the plant kingdom, each contributing to the intricate process of starch metabolism.
Structural Biology of Isoamylase
Primary Structure Analysis and Sequence Conservation
The primary structure of isoamylase reveals a high degree of conservation, particularly within the catalytic domain, which places it in the α-amylase family of enzymes, specifically the glycoside hydrolase family 13 (GH13). hu.edu.joresearchgate.net
Table 1: Conserved Residues in the α-Amylase Superfamily (based on P. amyloderamosa this compound)
| Conserved Residue | Position in P. amyloderamosa | General Location/Function |
|---|---|---|
| Aspartic Acid (Asp) | 292 | Part of the active site |
| Valine (Val) | 294 | Part of the active site |
| Histidine (His) | 297 | Part of the active site |
| Arginine (Arg) | 373 | Part of the active site |
| Aspartic Acid (Asp) | 375 | Catalytic Triad (B1167595) (Substrate Binding) |
| Glutamic Acid (Glu) | 435 | Catalytic Triad (Proton Donor) |
| Histidine (His) | 509 | Part of the active site |
Data sourced from Hussain et al. (2003). nih.gov
Beyond the core catalytic domain, many carbohydrate-active enzymes feature additional modules that assist in function. openbiotechnologyjournal.com In some isoamylases, a distinct region at the N-terminal end has been identified that functions as a Carbohydrate-Binding Module (CBM). researchgate.netopenbiotechnologyjournal.com For instance, a functional and structural study of a novel this compound from the alga Ostreococcus tauri identified an N-terminal region that resembles a CBM. openbiotechnologyjournal.com This domain, which shows a structural relationship to the CBM48 family, was confirmed to bind to polysaccharides, with a preference for amylopectin (B1267705). openbiotechnologyjournal.com These N-terminal CBMs are thought to enhance the enzyme's efficiency by increasing its proximity to large, insoluble starch substrates. nih.gov
Three-Dimensional Conformation and Overall Architecture
The catalytic domain of this compound adopts a (β/α)8-barrel structure, also known as a TIM barrel. hu.edu.joresearchgate.netresearchgate.net This highly stable and common enzymatic fold consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. nih.govopenbiotechnologyjournal.com The active site is located at the C-terminal end of the β-strands within the barrel. nih.govnih.gov This (β/α)8 barrel is considered Domain A and constitutes the catalytic core of the enzyme. nih.govoup.com It is often accompanied by a smaller, variable Domain B, which is a long loop region inserted between the third β-strand and the third α-helix of Domain A. nih.govoup.com
While the (β/α)8-barrel provides the fundamental scaffold, the loops connecting the β-strands and α-helices play a critical role in determining the enzyme's substrate specificity. nih.govwikipedia.org The length and composition of these loops vary more significantly between different types of amylolytic enzymes than the core barrel structure. nih.gov
In isoamylases, certain loops are particularly important for accommodating the branched structure of amylopectin and glycogen (B147801). nih.gov
Long Loops for Branch Binding: The long loops between β-strand 2 and α-helix 2, and between β-strand 7 and α-helix 7, are generally longer in isoamylases compared to related enzymes like pullulanases. These extended loops are thought to allow for the binding of the long glucan chains typical of this compound substrates. nih.gov
Loops Defining Specificity: The distances between the key catalytic residues, which are critical for substrate specificity, are defined by the lengths of loop 4 and loop 5 in the barrel structure. nih.gov Variations in the length of these loops can alter the enzyme's preference for substrates with different branch lengths. For example, a difference in the length of loop 4 between this compound isoforms suggests they may preferentially bind glucan chains of different lengths. nih.govresearchgate.net
Table 2: Functional Roles of Specific Loop Regions in this compound
| Loop Region | Location | Functional Significance |
|---|---|---|
| Loop 2 | Between β-strand 2 and α-helix 2 | Extended length helps accommodate long substrate branches. nih.gov |
| Loop 4 | Between β-strand 4 and α-helix 4 | Length influences the distance between catalytic residues, affecting substrate specificity (e.g., preference for longer or shorter branches). nih.govresearchgate.net |
| Loop 5 | Between β-strand 5 and α-helix 5 | Length influences the distance between catalytic residues, affecting substrate specificity. nih.gov |
Active Site and Catalytic Residues Identification and Characterization
The catalytic activity of this compound is dependent on a small number of specific amino acid residues precisely positioned within the active site cleft of the (β/α)8-barrel. hu.edu.jo The hydrolysis of the α-1,6-glycosidic bond occurs via a general acid-base retaining mechanism, which requires a catalytic triad of acidic residues. hu.edu.jooup.com
This triad consists of three conserved carboxylic acid residues: two aspartic acid (Asp) residues and one glutamic acid (Glu) residue. hu.edu.joresearchgate.net These residues are located on the C-terminal ends of β-strands 4, 5, and 7 of the TIM barrel. researchgate.net
The specific roles are generally assigned as:
Nucleophile: One aspartic acid residue (Asp-510 in P. amyloderamosa) acts as the catalytic nucleophile. nih.gov
Proton Donor: The glutamic acid residue (Glu-435 in P. amyloderamosa) serves as the general acid/base catalyst, donating a proton during the reaction. nih.govoup.com
Transition-State Stabilization: The second aspartic acid residue (Asp-375 in P. amyloderamosa) is crucial for stabilizing the transition state and properly orienting the substrate. nih.gov
These three residues are part of the eight absolutely conserved amino acids found across the α-amylase superfamily, highlighting their fundamental importance for catalysis. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Amylopectin |
| Amylose (B160209) |
| Glycogen |
| Pullulan |
| Starch |
| Sucrose |
| Valine |
| Arginine |
| Histidine |
| Aspartic Acid |
Quaternary Structure and Subunit Interactions
Plant isoamylases exhibit complex quaternary structures, assembling into various multimeric forms that are critical for their function in starch biosynthesis. oup.com The composition of these complexes can vary between species and even between different tissues within the same plant. researchgate.net
This compound activity in plants is typically derived from complexes formed by different isoforms, primarily ISA1 and ISA2. nih.govoup.com Research has revealed the existence of both homomeric and heteromeric assemblies.
Homomers : In some cases, the catalytically active ISA1 isoform can form functional homomultimers. For example, the ISA1 from the green alga Chlamydomonas reinhardtii is a functional homodimer. nih.gov In the leaves and endosperm of monocots like maize and rice, ISA1 can also exist as a homomultimer. oup.comresearchgate.net
Heteromers : More commonly, ISA1 associates with the ISA2 isoform to form a heteromeric holoenzyme. uniprot.org In potato tubers and Arabidopsis leaves, ISA1 and ISA2 are found together in a multimeric complex, and both subunits are essential for function. nih.govoup.com The rice ISA1-ISA2 complex primarily exists as a heterotrimer. rcsb.org
The ISA2 protein is classified as a glycoside hydrolase family 13 member, but key substitutions in its putative catalytic residues render it enzymatically inactive. nih.govnih.gov Its role is therefore considered structural or regulatory within the heteromeric complex. nih.gov
High-resolution structural studies have provided detailed insights into the architecture of this compound complexes.
The homodimer of Chlamydomonas ISA1 (CrISA1) reveals a unique, elongated structure where the monomers are connected end-to-end via their C-terminal domains. nih.gov Similarly, the rice ISA1 (OsISA1) homodimer displays a tail-to-tail rod-like architecture. rcsb.org
The cryo-electron microscopy structure of the rice OsISA1-ISA2 heterocomplex shows that it is predominantly a trimer. rcsb.org This complex is assembled with the inactive ISA2 protein flanking the N-terminal segments of the OsISA1 homodimer. This arrangement suggests that ISA2 plays a crucial role in the proper assembly and potentially the substrate specificity of the functional holoenzyme. rcsb.org The interaction between ISA1 and ISA2 is essential for preventing the accumulation of the soluble polysaccharide phytoglycogen and ensuring the correct crystallization of amylopectin into starch granules. oup.com
Cofactor Binding Sites and Their Functional Implications
Unlike many enzymes that require metal ions or other non-protein molecules as cofactors for activity, isoamylases are generally considered to be cofactor-independent. hu.edu.jo Their catalytic activity does not typically depend on the presence of metal ions. hu.edu.jo Consequently, there are no well-characterized, dedicated cofactor binding sites within the this compound structure. The enzyme's catalytic function is entirely reliant on the spatial arrangement and chemical properties of its amino acid residues within the active site.
Surface Binding Sites and Exosite Interactions with Polysaccharide Substrates
In addition to the catalytic active site, the surface of the this compound catalytic domain features non-catalytic carbohydrate binding sites, often referred to as surface binding sites (SBSs) or exosites. nih.govnih.gov These sites are crucial for the enzyme's ability to efficiently bind to and degrade large, insoluble polysaccharide substrates like starch granules. nih.govnih.gov
SBSs enhance the local concentration of the substrate on the enzyme surface, facilitating the presentation of the α-1,6 branch points to the active site cleft. nih.gov Structural studies of various amylases have shown that these sites are often shallow grooves or patches on the enzyme surface containing aromatic amino acid residues, which interact with the glucose units of the polysaccharide chain through stacking interactions. nih.gov The crystal structure of Chlamydomonas ISA1 in complex with maltoheptaose (B131047) has confirmed the presence of such secondary surface carbohydrate binding sites. nih.gov These exosites are thought to work in concert with the active site to first anchor the enzyme to the complex structure of amylopectin, and then to guide a specific branch into the catalytic center for hydrolysis. nih.gov
Enzymatic Mechanisms and Kinetics of Isoamylase
Catalytic Mechanism of α-1,6-Glucosidic Linkage Hydrolysis
As a member of the α-amylase family (glycoside hydrolase family 13 or GH13), isoamylase employs a well-characterized α-retaining double displacement mechanism to cleave the glycosidic bond. hu.edu.jonih.gov This mechanism involves a catalytic triad (B1167595) of acidic amino acid residues—typically two aspartic acid (Asp) residues and one glutamic acid (Glu) residue—located within the enzyme's active site. hu.edu.joebrary.net
The hydrolysis of an α-1,6-glucosidic linkage by this compound proceeds through a two-step process:
Glycosylation Step: The process begins with the binding of the branched polyglucan substrate to the active site. One of the carboxylic acid residues of the catalytic triad (e.g., an aspartate) acts as a nucleophile, attacking the anomeric carbon (C1) of the glucose residue at the branch point. Simultaneously, another residue (e.g., a glutamate) functions as a general acid, protonating the glycosidic oxygen atom that links the branch to the main chain. ebrary.netoup.com This concerted action leads to the cleavage of the C1-O6 bond. ebi.ac.uk
Deglycosylation Step: The cleavage of the glycosidic bond results in the formation of a covalent glycosyl-enzyme intermediate, where the glucose residue is temporarily attached to the nucleophilic aspartate residue. The main linear chain of the polysaccharide is released. ebi.ac.uk In the second step, a water molecule enters the active site. The glutamate (B1630785) residue, now acting as a general base, deprotonates the water molecule, activating it to perform a nucleophilic attack on the anomeric carbon of the enzyme-bound glucose. This attack cleaves the covalent bond between the sugar and the enzyme, releasing the branched chain as a linear oligosaccharide and regenerating the free, active enzyme. ebrary.netebi.ac.uk
The key intermediate state in this catalytic cycle is the covalent glycosyl-enzyme intermediate . This transient species is characteristic of the double displacement mechanism employed by retaining glycoside hydrolases. ebi.ac.uk The reaction proceeds through an oxocarbenium ion-like transition state during both the formation and the hydrolysis of this intermediate. ebi.ac.uk
The final products of this compound action are linear α-1,4 glucan chains (amylose or linear dextrins) and the debranched core of the original amylopectin (B1267705) or glycogen (B147801) molecule. creative-enzymes.comtaylorandfrancis.com By cleaving the branch points, this compound effectively untangles the highly branched structure of these polysaccharides. creative-enzymes.com
Substrate Specificity and Substrate Preference Profiling
This compound exhibits a distinct specificity for the α-1,6-glucosidic bonds within large, highly branched α-glucans. Its activity is significantly influenced by the structure and size of the polysaccharide substrate. taylorandfrancis.comnih.gov
This compound demonstrates high activity towards the branch points in amylopectin and glycogen. taylorandfrancis.comnih.govnih.gov Amylopectin, the branched component of starch, and glycogen, the primary energy storage polysaccharide in animals, are the enzyme's principal natural substrates. frontiersin.org The enzyme efficiently hydrolyzes the branches in these molecules, which is essential for both their synthesis into a proper crystalline structure and their subsequent degradation. nih.govnih.gov
The enzyme is also active on β-limit dextrins. creative-enzymes.comnih.gov These are the residual branched molecules left after the exhaustive action of β-amylase on amylopectin or glycogen. β-amylase sequentially removes maltose (B56501) units from the non-reducing ends of the glucan chains but cannot bypass the α-1,6 branch points. This compound can cleave these remaining branches, allowing for further degradation of the polysaccharide. nih.gov
The rate at which this compound hydrolyzes substrates varies depending on the source of the enzyme and the specific structure of the polyglucan, including its molecular weight and degree of branching. Generally, this compound shows a preference for larger, more complex branched substrates over smaller ones. nih.gov While specific activity values differ between this compound isoforms and species, a general comparison of relative hydrolysis rates can be established.
Table 1: Interactive Comparison of Relative Hydrolysis Rates of this compound on Various Substrates Relative rates are normalized to the activity on pure amylopectin.
| Substrate | Relative Rate of Hydrolysis (%) | Primary Source of Data |
| Pure Amylopectin | 100 | nih.gov |
| Oyster Glycogen | 124 | nih.gov |
| Rabbit Liver Glycogen | 111 | nih.gov |
| Phytoglycogen | Significant Activity | nih.gov |
| β-Limit Dextrin (B1630399) | Relatively Low Activity | nih.gov |
Note: Data is compiled from studies on various isoamylases, such as from Pseudomonas amyloderamosa and potato (Stisa1 isoform), and indicates general substrate preferences. nih.govnih.gov
A key feature that defines this compound is its clear distinction from another important debranching enzyme, pullulanase (EC 3.2.1.41). While both enzymes hydrolyze α-1,6-glucosidic linkages, their substrate specificities differ significantly. frontiersin.org
The primary difference lies in their action on the polysaccharide pullulan, which consists of repeating maltotriose (B133400) units linked by α-1,6-glucosidic bonds. nih.gov
This compound: Is inactive or shows only very weak activity towards pullulan. taylorandfrancis.comnih.govnih.gov It efficiently hydrolyzes the more complex and randomly branched structures of glycogen and amylopectin. taylorandfrancis.com
Pullulanase: Readily and efficiently hydrolyzes the α-1,6 linkages in pullulan. taylorandfrancis.comnih.gov While it can also act on amylopectin, it exhibits limited activity towards glycogen. taylorandfrancis.comnih.gov
This strict substrate difference is a fundamental criterion for classifying these two types of debranching enzymes. nih.govfrontiersin.org
Hydrolysis of Carbohydrate-Amino Acid Linkages
This compound (EC 3.2.1.68) is a type of glycoside hydrolase that specifically catalyzes the hydrolysis of α-1,6-glucosidic bonds at the branch points of polysaccharides such as amylopectin and glycogen. The enzymatic action of this compound is confined to glycosidic linkages between sugar moieties. There is no scientific evidence to suggest that this compound possesses the catalytic capability to hydrolyze carbohydrate-amino acid linkages, such as N-glycosidic bonds found in glycoproteins. The hydrolysis of such linkages is carried out by a different class of enzymes, namely glycosidases or specific proteases, which operate through distinct mechanistic pathways. Therefore, the hydrolysis of carbohydrate-amino acid linkages falls outside the known enzymatic function of this compound.
Quantitative Enzyme Kinetics Analysis
The quantitative analysis of this compound activity is fundamental to understanding its catalytic efficiency and substrate specificity. Such studies are typically grounded in the principles of Michaelis-Menten kinetics, which describe the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). This model assumes that the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to release the product (P) and regenerate the free enzyme.
The relationship is expressed by the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S])
This equation provides a framework for determining key kinetic parameters that define the catalytic performance of this compound under various conditions.
Determination of Kinetic Parameters (e.g., K_m, V_max, K_cat)
The kinetic parameters Vmax, Km, and kcat are critical for characterizing the catalytic behavior of this compound from different biological sources and its affinity for various branched polysaccharides.
Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration.
Km (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.
kcat (Turnover Number): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
Catalytic Efficiency (kcat/Km): This second-order rate constant is a measure of how efficiently an enzyme converts a substrate into a product. It is particularly useful for comparing the specificity of an enzyme for different substrates.
Kinetic parameters for isoamylases vary depending on the enzyme's origin (e.g., bacterial, plant) and the specific structure of the substrate being hydrolyzed (e.g., amylopectin, glycogen). For example, this compound from Bacillus sp. H7 acting on soluble starch was found to have a high catalytic efficiency (kcat/Km) of 13.73 mL/s/mg. nih.gov Studies on bacterial amylases have reported a range of kinetic values; for instance, an extracellular amylase from isolate IR-3 showed a Vmax of 50.00 IU/ml and a kcat of 2.50 min⁻¹, while the IR-8 isolate had a lower Km value of 6.33 mg, indicating higher affinity. nih.gov
Below is a table summarizing representative kinetic parameters for amylolytic enzymes from various sources.
| Enzyme Source | Substrate | K_m | V_max | k_cat | Catalytic Efficiency (k_cat/K_m) |
|---|---|---|---|---|---|
| Amylase from Bacillus sp. H7 | Soluble Starch | - | - | - | 13.73 mL/s/mg |
| Amylase from Bacillus isolate IR-3 | Starch | - | 50.00 IU/mL | 2.50 min⁻¹ | - |
| Amylase from Bacillus isolate IR-8 | Starch | 6.33 mg | 12.90 IU/mL | - | - |
| α-Amylase from Bacillus licheniformis SKB4 | Starch | 6.2 mg/mL | 1.04 µmol/mg/min | 2 x 10³ s⁻¹ | 3.22 x 10² mL/mg/s |
Investigation of this compound Reverse Reaction Capacity
This compound catalyzes the hydrolysis of α-1,6-glucosidic bonds, a reaction that involves the addition of a water molecule across the glycosidic linkage. From a thermodynamic perspective, hydrolysis reactions are typically exergonic, meaning they release energy and proceed spontaneously in the forward (cleavage) direction under standard biological conditions. The reverse reaction, which would involve the synthesis of an α-1,6-glucosidic bond through the removal of a water molecule (a dehydration or condensation reaction), is an endergonic process. Such a reaction requires an input of energy to proceed and is thermodynamically unfavorable.
Consequently, this compound, like other hydrolases, is not known to possess a physiologically relevant reverse reaction capacity. Its function in biological systems is dedicated to the catabolism or structural modification of branched polysaccharides through debranching. The synthesis of these branch points in molecules like amylopectin and glycogen is catalyzed by a different class of enzymes known as branching enzymes (e.g., EC 2.4.1.18), which utilize activated sugar donors (like ADP-glucose) to overcome the energy barrier of glycosidic bond formation.
Allosteric Regulation and Enzyme Modulation Studies
The activity of this compound, particularly in plants, is subject to complex regulation through modulation by subunit association rather than classical allosteric regulation by small-molecule effectors. Plant isoamylases often exist as multimeric enzyme complexes, and their catalytic activity is highly dependent on the correct assembly of different isoforms. nih.gov
In many plant species, including potato and rice, three main isoforms of this compound exist: ISA1, ISA2, and ISA3. nih.govfrontiersin.org
ISA1 is the primary catalytic isoform.
ISA2 is a related protein that is catalytically inactive due to mutations in key active site residues. Despite its lack of catalytic activity, ISA2 plays a crucial regulatory role.
ISA3 is typically involved in starch degradation rather than synthesis. frontiersin.org
Biological Roles and Physiological Functions of Isoamylase
Involvement in Starch Biosynthesis Pathways
Isoamylase isoforms ISA1 and ISA2 are integral to the starch biosynthesis machinery in plants. iarc.frfishersci.sewikipedia.orgnih.govnih.govmetabolomicsworkbench.orgnih.govnih.gov Their function is critical for the formation of amylopectin (B1267705), the highly branched component of starch granules. fishersci.sewikipedia.org
Role in Amylopectin Structure Elucidation and Trimming of Glucan Chains
A key function of isoamylases, specifically ISA1 and ISA2, during starch biosynthesis is the trimming of glucan chains. iarc.frfishersci.senih.gov This involves the removal of improperly positioned or excess α-(1→6) branches that would otherwise interfere with the formation of the ordered, clustered structure characteristic of amylopectin. fishersci.se This precise trimming is essential for establishing the correct branching pattern and chain length distribution of amylopectin. iarc.frnih.gov
Contribution to the Crystallization and Lamellar Organization of Nascent Amylopectin
Isoamylases play a significant role in facilitating the crystallization of nascent amylopectin molecules. fishersci.sewikipedia.orgnih.govnih.gov By removing misplaced branches, ISA1 and ISA2 enable the linear chains of amylopectin to align and form double helices, which then assemble into crystalline lamellae. fishersci.se This process is fundamental to the formation of the semi-crystalline structure of starch granules. wikipedia.orgnih.govnih.gov Mutants deficient in ISA1 often accumulate a highly branched, water-soluble polysaccharide called phytoglycogen instead of insoluble starch, highlighting the importance of this compound activity for proper amylopectin crystallization. wikipedia.orgnih.govnih.gov
Research findings demonstrate that this compound activity is required for the transition of a soluble glucan precursor to a semicrystalline state. nih.gov Studies on Arabidopsis thaliana mutants lacking the ISA1/ISA2 complex show a reduced capacity to synthesize crystalline starch, accumulating phytoglycogen instead. wikipedia.org
Functional Interplay with Starch Synthases and Branching Enzymes
Starch biosynthesis is a collaborative effort involving multiple enzymes, including starch synthases (SS), starch branching enzymes (SBE), and debranching enzymes like this compound. These enzymes are thought to work in a coordinated fashion to build the complex structure of amylopectin. While the precise interactions are still being elucidated, studies suggest functional interplay between this compound-type debranching enzymes and specific starch synthases, such as SSIII. nih.gov Genetic analyses in maize have indicated that SSIII is required for normal starch crystallization and the prevention of phytoglycogen accumulation, particularly when ISA1 homomeric enzyme is the primary this compound activity present. Heterologous expression systems in yeast have also been used to study the interplay between starch synthases, branching enzymes, and this compound, showing that this compound influences the formation of insoluble glucans.
Impact on Starch Granule Morphology and Physical Properties
The fine structure of amylopectin, which is shaped by this compound activity, dictates the physicochemical properties of starch, including its crystallinity, gelatinization temperature, and susceptibility to hydrolysis. Studies on durum wheat with reduced ISA1 activity showed alterations in amylopectin chain length distribution and fine structure, leading to amylopectin that was more readily hydrolyzable.
Function in Starch Degradation and Mobilization
While ISA1 and ISA2 are primarily associated with synthesis, the this compound isoform ISA3 plays a distinct role in starch degradation. iarc.frfishersci.sempg.dewikipedia.org
Production of Linear Maltooligosaccharides for Downstream Metabolism
A primary function of this compound is the production of linear maltooligosaccharides from branched polysaccharides such as amylopectin and glycogen (B147801). researchgate.netscialert.net The hydrolysis of α-1,6 linkages by this compound releases linear chains of glucose units. researchgate.netscialert.net These linear maltooligosaccharides can then be further processed by other enzymes, such as amylases and glucosidases, into smaller sugars like maltose (B56501) and glucose, which can be readily utilized for energy production or other metabolic pathways. scialert.net
Studies on microbial isoamylases from various sources, including Pseudomonas sp., Bacillus sp., and Rhizopus oryzae, have shown that their action on branched polysaccharides yields different end products, including maltose, maltotriose (B133400), and other maltooligosaccharides. scialert.netupdatepublishing.com For instance, this compound from Pseudomonas amyloderamosa is reported to cleave branching points in glycogen or amylopectin to produce maltose and maltooligosaccharides. scialert.net
Role in Glycogen Metabolism and Glycogenin Interaction
This compound plays a significant role in glycogen metabolism. It is one of the few enzymes capable of completely debranching glycogen. researchgate.net In addition to hydrolyzing α-1,6 linkages within the glycogen molecule, this compound has been shown to hydrolyze the carbohydrate-amino acid linkage that joins the terminal glucose unit of glycogen to tyrosine in glycogenin. nih.gov Glycogenin acts as a primer protein for glycogen biogenesis. nih.gov The ability of this compound to cleave this specific bond indicates the α-anomeric configuration of the terminal glucose unit and provides a method for preparing apo-glycogenin (glycogenin without the attached glycogen). nih.gov This interaction highlights a direct link between this compound activity and the initiation of glycogen synthesis.
In bacteria like Escherichia coli, this compound (GlgX) is involved in glycogen metabolism, and mutations in the gene encoding this enzyme can lead to alterations in glycogen structure. frontiersin.org
This compound Isoforms and their Differential Physiological Functions Across Organisms
This compound exists in different isoforms across various organisms, and these isoforms often exhibit differential physiological functions and substrate specificities.
Functional Specialization of Plant Isoamylases (e.g., ISA1, ISA2, ISA3)
In plants, isoamylases are crucial for starch metabolism and are classified into at least three isoforms: ISA1, ISA2, and ISA3. ethz.chplos.orgnih.govnih.govfrontiersin.org ISA1 and ISA2 are primarily involved in amylopectin biosynthesis, working together to debranch glucans during the synthesis of starch granules. ethz.chplos.orgnih.gov They are thought to function by trimming improperly positioned branches, thereby refining the structure of the amylopectin molecule. plos.org In many plant species, ISA1 and ISA2 form a heteromultimeric enzyme complex that is essential for normal starch biosynthesis. ethz.chplos.orgnih.govplos.org However, in some species, particularly monocots like maize and rice, ISA1 can also form active homomultimers. ethz.chnih.govresearchgate.net
In contrast to ISA1 and ISA2, ISA3 is primarily involved in starch degradation. ethz.chplos.orgnih.gov It hydrolyzes branch points during starch breakdown, producing soluble malto-oligosaccharides in the plastid. plos.org Mutants lacking functional ISA3 often exhibit a starch-excess phenotype. plos.org
The distinct roles of ISA1, ISA2, and ISA3 highlight the functional specialization of these isoforms in regulating both the synthesis and degradation of starch in plants.
Physiological Roles of Microbial Isoamylases in Carbon Utilization
Microbial isoamylases play important roles in the utilization of complex carbohydrates as carbon sources. They enable microorganisms to break down branched polysaccharides present in their environment, such as starch and glycogen, into smaller, metabolizable sugars. researchgate.netscialert.net
Various bacterial and fungal species produce isoamylases with differing characteristics and substrate preferences. updatepublishing.com For example, isoamylases from Pseudomonas species are well-studied and have been utilized in industrial applications for starch processing. updatepublishing.commdpi.com The ability of microbial isoamylases to efficiently debranch complex glucans is crucial for the carbon nutrition and survival of these microorganisms in environments where such polysaccharides are available. nih.govoup.comresearchgate.net
Some microbial isoamylases, like a multifunctional this compound from Myxococcus sp., can also exhibit activity on α-1,4 glucosidic bonds and possess glucan transferase activity, further expanding their roles in carbohydrate metabolism. mdpi.com
Evolutionary Adaptations in this compound Function (e.g., Monocot vs. Dicot distinctions)
Evolutionary divergence has led to distinctions in this compound function between monocots and dicots, particularly concerning the requirement for the ISA1 and ISA2 subunits. researchgate.netresearchgate.netnih.govoup.com In many dicotyledonous plants, such as Arabidopsis thaliana and potato, both ISA1 and ISA2 are required to form an active heteromultimeric enzyme complex essential for normal starch biosynthesis. plos.orgnih.govplos.orgresearchgate.netnih.govoup.com Loss of either subunit in these species results in significant defects in starch formation and the accumulation of soluble phytoglycogen. plos.orgunimas.my
However, in monocots like maize and rice, ISA1 can function as a homomultimer and support near-normal starch metabolism even in the absence of ISA2. researchgate.netresearchgate.netnih.govoup.com This suggests that evolutionary changes in the ISA1 protein in monocots have allowed it to gain enzymatic and biological function independently of ISA2. researchgate.netoup.com This distinction in the functional requirement for ISA2 represents an evolutionary adaptation related to differences in starch metabolism between these plant groups. researchgate.netresearchgate.netnih.gov
Genetic Perturbation Studies and Phenotypic Characterization of this compound Mutants
Genetic perturbation studies, particularly the analysis of this compound mutants, have been instrumental in elucidating the physiological roles of isoamylases in various organisms.
In plants, mutations in genes encoding this compound isoforms lead to characteristic phenotypes related to altered starch metabolism. For instance, mutations in the Sugary1 (su1) gene in maize, which encodes ISA1, result in kernels with reduced starch content and the accumulation of soluble phytoglycogen instead of insoluble amylopectin. ethz.chplos.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.net Similar phenotypes have been observed in isa1 mutants of other species, including rice and Arabidopsis. ethz.chfrontiersin.orgplos.orgresearchgate.net
Mutations affecting ISA2 in dicots also lead to severe starch deficiency phenotypes, similar to isa1 mutants, reinforcing the requirement for the ISA1/ISA2 heteromultimer in these species. researchgate.netnih.govunimas.my However, in monocots, isa2 mutants often exhibit near-normal starch content, consistent with the ability of ISA1 to function as a homomultimer. researchgate.net
Studies involving simultaneous silencing of multiple this compound isoforms, such as ISA1, ISA2, and ISA3 in potato, have further demonstrated their distinct and sometimes overlapping roles in starch synthesis and degradation, leading to decreased starch content and altered phenotypes. plos.org
Genetic analysis of this compound mutants in microorganisms has also provided insights into their roles in carbon utilization and glycogen metabolism. frontiersin.org
Data Tables
Here is a summary of the functional roles of plant this compound isoforms based on research findings:
| This compound Isoform | Primary Role | Organisms/Tissues Involved | Key Observations from Mutants |
| ISA1 | Amylopectin Biosynthesis | Plants (leaves, endosperm, tubers, roots, etc.) | Loss of function leads to reduced starch, accumulation of phytoglycogen. ethz.chplos.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov |
| ISA2 | Amylopectin Biosynthesis | Plants (primarily dicots, forms heteromultimer with ISA1) | Loss of function leads to reduced starch, accumulation of phytoglycogen (in dicots). researchgate.netnih.govunimas.my |
| ISA3 | Starch Degradation | Plants | Loss of function leads to starch-excess phenotype. plos.org |
Biotechnological Applications and Industrial Research on Isoamylase
Enzymatic Modification of Starch and Related Polysaccharides Enzymatic modification of starch using isoamylase is employed to alter its structural and functional properties, leading to improved characteristics for various applications.taylorandfrancis.comafjbs.comThis modification often involves increasing the linear chain content of the starch molecule.taylorandfrancis.com
Production of Linear Dextrins and High-Amylose Starches this compound is used to debranch amylopectin (B1267705), the highly branched component of starch, by hydrolyzing its α-1,6 linkages.nottingham.ac.ukrsc.orgThis process releases linear α-1,4-linked glucan chains, effectively increasing the proportion of linear molecules in the starch.taylorandfrancis.comafjbs.comThe resulting products include linear dextrins and starches with increased apparent amylose (B160209) content.mdpi.comresearchgate.net
Research has shown that debranching with this compound can significantly increase the amylose concentration in starch. For example, enzymatic modification of native starch using this compound has been reported to yield modified starch with an amylose concentration of 57.26%. rsc.orgrsc.org This increase in linear chains is crucial for applications requiring specific starch properties.
Engineering of Starch Properties for Specific Applications (e.g., electrospinning) The modification of starch properties through this compound debranching is particularly relevant for advanced material applications like electrospinning. Native starch, with its high amylopectin content and branched structure, is often difficult to electrospin into uniform fibers due to suboptimal rheological behavior.rsc.orgrsc.orgresearchgate.net
Enzymatic debranching with this compound increases the linear amylose content, which enhances the entanglement of starch molecular chains in solution. rsc.orgresearchgate.net This improved entanglement density is critical for achieving the viscoelastic properties necessary for successful electrospinning. rsc.orgrsc.org Studies have demonstrated that this compound-modified starch can be electrospun into micro/nanofibers with diameters ranging from 200–500 nm, establishing a methodology for creating all-starch fibrous materials. rsc.orgrsc.orgresearcher.life
Data on the effect of this compound debranching on amylose content for electrospinning:
| Starch Type | Modification Method | Amylose Content (%) | Resulting Structure |
| Native Starch | None | ~20-30% | Difficult to electrospin |
| Native Starch | This compound | 57.26% | Electrospinnable fibers |
This demonstrates the direct impact of this compound treatment on increasing the linear component of starch, making it suitable for processes like electrospinning. rsc.orgrsc.org
Production of Specific Oligosaccharides and Glucose-Rich Syrups this compound is widely used in the industrial production of various sugar products from starch, often in combination with other amylolytic enzymes.taylorandfrancis.comnottingham.ac.ukdocsdrive.com
Synergy with Other Amylolytic Enzymes in Saccharification Processes In starch saccharification, the process of breaking down starch into simpler sugars, this compound works synergistically with enzymes like glucoamylase and β-amylase.taylorandfrancis.comnottingham.ac.ukWhile α-amylase initiates the hydrolysis of α-1,4 linkages, this compound specifically targets the α-1,6 branch points that are resistant to α-amylase and β-amylase.taylorandfrancis.comnottingham.ac.ukThis debranching action allows other enzymes to more completely hydrolyze the starch molecule into desired end products.nottingham.ac.uktandfonline.com
For instance, in the production of glucose syrup, this compound is used alongside heat-resistant α-amylase for liquefaction, followed by glucoamylase. The addition of this compound leads to a higher glucose content in the final syrup and can reduce the required amount of glucoamylase. fao.org Similarly, for maltose (B56501) production, this compound is used in conjunction with β-amylase. taylorandfrancis.comfao.org
Generation of Maltose and Maltooligosaccharides this compound contributes to the generation of maltose and maltooligosaccharides by debranching amylopectin and glycogen (B147801), providing linear substrates for other amylases.taylorandfrancis.comnottingham.ac.ukdocsdrive.comWhile this compound primarily produces linear maltooligosaccharides by cleaving α-1,6 bonds, the specific end products can vary depending on the source of the enzyme and the presence of other amylases.docsdrive.comscialert.net
Studies on various microbial isoamylases have shown different main hydrolysis products. For example, Hendersonula this compound primarily produced maltose, maltotriose (B133400), and maltotetraose, while Bacillus sp. This compound yielded maltose and maltooligosaccharides. docsdrive.comscialert.net The combined action of this compound and β-amylase is a common industrial method for producing high-maltose syrups. taylorandfrancis.comfao.org
End products of this compound hydrolysis from different sources:
| This compound Source | Primary Hydrolysis Products |
| Hendersonula sp. | Maltose, Maltotriose, Maltotetraose |
| Bacillus sp. | Maltose, Maltooligosaccharides |
| Pseudomonas amyloderamosa | Maltose + Maltooligosaccharides |
| Flavobacterium sp. | Maltotriose |
| Sulfolobus solfataricus | Linear maltooligosaccharides, Maltose |
This table illustrates the variability in the specific oligosaccharides produced, highlighting the importance of enzyme source and reaction conditions in industrial applications. docsdrive.comscialert.net
Biotechnological Production of this compound For industrial applications, this compound is primarily produced through microbial fermentation due to the advantages of rapid production, ease of handling, and cost-effectiveness compared to plant sources.docsdrive.comscialert.netWhile this compound is found in higher plants and yeast, microbial strains, particularly from the genus Pseudomonas, are extensively studied and used for commercial production.taylorandfrancis.comscialert.netscialert.net
Pseudomonas amyloderamosa is a notable source, with mutant strains like SB15 and MU 1174 developed for high enzyme yield and specific activity towards starch. nottingham.ac.ukfao.org The enzyme is typically secreted extracellularly into the fermentation broth, facilitating purification. fao.org
Research efforts continue to focus on optimizing the production of microbial isoamylases, including studies on gene cloning and characterization to enhance enzyme yield and tailor properties for specific industrial needs. researchgate.net The production process often involves fermentation, followed by purification and formulation steps to obtain enzyme preparations suitable for food ingredient production. fao.org
Microbial Fermentation Strategies for Enzyme Production
Microbial fermentation is the primary method for producing this compound for industrial use. scialert.netscielo.br Both submerged fermentation (SmF) and solid-state fermentation (SSF) methods are employed, with the choice depending on physicochemical factors and desired outcomes. scispace.com SmF is traditionally favored for industrial enzyme production due to better control over parameters like temperature, pH, aeration, and moisture. scispace.com However, SSF is also explored, particularly with substrates like wheat bran, as a promising approach for large-scale enzyme production. jptcp.com
Various microorganisms, including Pseudomonas species, Bacillus species, Escherichia coli, Flavobacterium species, and Rhizopus oryzae, are known to produce this compound. docsdrive.comscielo.brnahrainuniv.edu.iqresearchgate.net Pseudomonas amyloderamosa is particularly noted for its high this compound production ability. nahrainuniv.edu.iq Recombinant expression in hosts like Escherichia coli is also a common strategy to improve enzyme yield. scialert.netnih.gov
Optimization of Culture Conditions for Enhanced Yield and Activity
Optimizing culture conditions is crucial for maximizing this compound production and activity in microbial fermentation. Key factors include the type and concentration of carbon and nitrogen sources, pH, temperature, and incubation time. jptcp.comnahrainuniv.edu.iqinternationalscholarsjournals.com
Studies have investigated the optimal conditions for various this compound-producing strains. For instance, Pseudomonas sp. H3 showed maximum crude enzyme activity (0.70 U/mg protein) when grown in a medium containing 1% maltose, 0.4% peptone, and 0.4% K2HPO4 at pH 6.0, 35°C, and 150 rpm for 24 hours. nahrainuniv.edu.iq Another study on Rhizopus oryzae PR7 in SSF found maximum enzyme production after 72 hours at 28°C and an optimum pH of 8.0. scielo.br Glycogen, maltose, and dextrin (B1630399) have been identified as effective inducers for this compound synthesis in some strains, while glucose can cause repression. researchgate.netirphouse.com The addition of certain ions like Ca2+ and Mg2+, as well as compounds like cysteine and DTT, can enhance enzyme production. scielo.brirphouse.com Conversely, metal ions like Zn+2 and Cu+2 can inhibit production. researchgate.net
Optimization using methodologies like response surface methodology has been applied to determine optimal medium compositions and cultural conditions for this compound production by strains like Pseudomonas amyloderamosa JD210. researchgate.net
Here is a table summarizing some reported optimal culture conditions for this compound production:
| Microorganism | Carbon Source | Nitrogen Source | pH | Temperature (°C) | Incubation Time (h) | Agitation (rpm) | Reference |
| Pseudomonas sp. H3 | Maltose (1%) | Peptone (0.4%) | 6.0 | 35 | 24 | 150 | nahrainuniv.edu.iq |
| Rhizopus oryzae PR7 | Agro wastes | Not specified | 8.0 | 28 | 72 | Not specified | scielo.br |
| Pseudomonas sp. | Maltose (1%) | Peptone (0.4%) | 6.0 | 28 | 24 | Not specified | researchgate.net |
| E. coli (recombinant) | Not specified | Not specified | Not specified | 37 | 24 | Not specified | nih.gov |
Downstream Processing and Purification Methodologies
Following fermentation, downstream processing is essential to purify and recover the this compound enzyme. scispace.comjabonline.in The goal is to improve enzyme concentration, purity, and recovery yield. jabonline.in
Common purification techniques include precipitation methods, such as ammonium (B1175870) sulfate (B86663) precipitation, followed by dialysis. jptcp.comnahrainuniv.edu.iq Chromatography, particularly gel filtration chromatography (e.g., using Sephacryl G-300 or TSKgel columns), is widely used for further purification to achieve higher purity levels. nahrainuniv.edu.iqresearchgate.net Membrane filtration technologies, including microfiltration and ultrafiltration, are increasingly employed in modern downstream processing due to their efficiency and economic advantages, replacing some traditional approaches. semanticscholar.org These membrane-based methods can improve enzyme activity and recovery in fewer steps. semanticscholar.org
For some thermostable isoamylases, heat precipitation can be an effective initial purification step. researchgate.net The specific purification strategy often depends on the microbial source and the intended application of the enzyme. scispace.com
Advanced Applications in Polysaccharide Structural Analysis
This compound is a powerful tool for elucidating the fine structure of polysaccharides, particularly branched glucans like starch and glycogen. scialert.nettandfonline.comtaylorandfrancis.comresearchgate.networdpress.com Its ability to specifically hydrolyze α-1,6-glucosidic linkages allows for the debranching of these complex molecules, yielding linear chains. scialert.netdocsdrive.comscielo.brnih.gov
By analyzing the resulting linear malto-oligosaccharides, researchers can determine the chain length distribution patterns and gain insights into the branching structure of the original polysaccharide. nih.govuq.edu.au This is often done in combination with other analytical techniques like gel chromatography or high-performance size-exclusion chromatography (HPSEC). tandfonline.comuq.edu.aucloudfront.net this compound treatment is crucial for characterizing the chain length distribution (CLD) of starch samples. uq.edu.au
This compound has been used to clarify the structure of glycogens from various sources, including algae and shellfish. tandfonline.com In conjunction with other amylolytic enzymes, it aids in the detailed structural analysis of amylopectin and glycogen. scialert.nettandfonline.comnih.gov
Potential for Reverse Reaction Applications (e.g., Cyclodextrin Branching)
While primarily known for its hydrolytic activity, this compound also possesses the potential for reverse reaction applications, particularly in the synthesis of branched oligosaccharides and cyclodextrins. scialert.netdocsdrive.comtandfonline.com
This compound can catalyze the transfer of glucosyl or malto-oligosaccharide units to cyclodextrins via the formation of new α-1,6 linkages, leading to the production of branched cyclodextrins. docsdrive.comtandfonline.com This reverse reaction, also referred to as transglycosylation activity, has been demonstrated in studies investigating the synthesis of branched cyclodextrins from malto-oligosaccharides and cyclodextrins using debranching enzymes like this compound. tandfonline.com
Branched cyclodextrins are of interest due to their altered properties, such as improved solubility, which makes them useful for solubilizing water-insoluble compounds. tandfonline.com Research has explored the efficiency and specificity of this compound in creating different types of branched cyclodextrins, analyzing the linkage positions of the attached sugar residues. tandfonline.com The potential for this compound to be used in the production of branched cyclodextrins via reverse reaction has been recognized in various studies. scialert.netdocsdrive.com
This compound is a debranching enzyme (EC 3.2.1.68, amylopectin 6-glucanohydrolase) that specifically hydrolyzes the α-1,6-glucosidic branch linkages in amylopectin and glycogen fao.orgresearchgate.netmicrobiologyresearch.org. This activity is crucial for the complete debranching and subsequent degradation of these branched polysaccharides scialert.netresearchgate.net. Research into this compound utilizes a variety of advanced methodologies to understand its activity, purify and characterize the protein, and determine its structure.
Advanced Methodologies for Isoamylase Research
Structural Determination Techniques
Table 3: Structural Determination Techniques Applied to Isoamylase
| Technique | Principle | Information Provided | Application Examples |
| X-ray Crystallography | Diffraction of X-rays by protein crystals | High-resolution 3D structure | Determination of this compound overall structure and active site scialert.netrcsb.org |
| NMR Spectroscopy | Interaction of nuclear spins with magnetic field | Structure, dynamics, ligand binding, product analysis | Analysis of glycosidic linkages and debranching efficiency asm.orgnih.govmegazyme.comtandfonline.comnih.gov |
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins, including this compound, at atomic resolution. This method involves crystallizing the protein and then diffracting X-rays off the crystal lattice to obtain electron density maps, from which the protein's structure can be built.
The three-dimensional structure of this compound from Pseudomonas amyloderamosa has been determined by X-ray structure analysis at 2.2 Å resolution. nih.gov This analysis revealed that the enzyme, composed of 750 amino acid residues with a molecular mass of 80 kDa, possesses a novel extra domain, referred to as domain N, in its N-terminal region. nih.gov The catalytic domain exhibits a (β/α)8-barrel-type supersecondary structure, which is common among enzymes in the α-amylase family, although the barrel in this compound is incomplete due to a deletion of an α-helix. nih.gov A long excursed region is also present, forming a globular cluster with another loop, distinct from the typical domain B found in other α-amylase family enzymes. nih.gov this compound contains a bound calcium ion, but its position differs from the conserved calcium ion site in other α-amylase family enzymes. nih.gov
The crystal structure of Chlamydomonas reinhardtii this compound 1 (CrISA1) has also been solved to 2.3 Å resolution, and in complex with maltoheptaose (B131047) to 2.4 Å. pdbj.orgnih.gov Analysis of the homodimeric CrISA1 structure shows a unique elongated structure where monomers are connected end-to-end. nih.govresearchgate.net The crystal complex with maltoheptaose provides insights into the mechanism of branch binding, explaining the enzyme's low activity towards tightly spaced branches and revealing additional secondary surface carbohydrate binding sites. nih.govresearchgate.net
Spectroscopic and Biophysical Approaches (e.g., Circular Dichroism, Sedimentation Equilibrium)
Spectroscopic and biophysical techniques provide valuable information about the conformation, stability, and assembly state of this compound in solution.
Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure content of proteins. While specific CD data for this compound was not extensively detailed in the search results, CD is a standard technique for assessing changes in protein folding and stability upon variations in temperature, pH, or the presence of ligands. For example, CD has been used to study the secondary structure of other enzymes in the α-amylase family and to monitor protein refolding plos.orgnih.govasm.orgbiorxiv.org. Studies on other proteins have shown that CD can reveal transitions in secondary structure and indicate protein lability biorxiv.org.
Sedimentation equilibrium, a technique within analytical ultracentrifugation, is employed to determine the molecular mass and oligomeric state of proteins in solution. Sedimentation equilibrium measurements have shown that recombinant maize ISA1 is a dimer oup.comnih.govresearchgate.net. This finding contrasted with earlier data from gel permeation chromatography, which estimated the molecular mass as a tetramer oup.comnih.govresearchgate.net. These data suggest a dynamic equilibrium between the assembly states of ISA1 and ISA2 and indicate that the recombinant ZmISA1 homodimer exhibits an elongated structure oup.com. Sedimentation equilibrium analysis has also been used to determine the subunit structure of Pseudomonas this compound, suggesting it is composed of two non-covalently linked subunits, each with a molecular weight of approximately 50,000 researchgate.nettandfonline.com.
A summary of some biophysical findings:
| This compound Source | Technique | Observed Oligomeric State | Molecular Mass (approx.) | Reference |
| Recombinant Maize ISA1 | Sedimentation Equilibrium | Dimer | 160 kDa | oup.comnih.govresearchgate.net |
| Pseudomonas this compound | Sedimentation Equilibrium | Dimer (two subunits) | 100 kDa (50 kDa each) | researchgate.nettandfonline.com |
| Recombinant Rhizopus oryzae | Gel Chromatography | Monomer | 68 kDa | researchgate.net |
Molecular Biology Techniques for Gene Manipulation
Molecular biology techniques are essential for studying this compound genes, manipulating their expression, and creating modified versions of the enzyme.
Plasmid Construction and Transformation
Plasmid construction involves inserting the this compound gene or modified versions into circular DNA molecules called plasmids, which can then be introduced into host organisms for expression or manipulation. Transformation is the process of introducing these plasmids into cells.
For this compound research, coding sequences of this compound genes, such as ISA1 and ISA2 from Arabidopsis and maize, have been synthesized and cloned into expression vectors. These vectors often contain promoters like the phage T7 promoter for controlled transcription and affinity tags, such as His tags, for purification of the recombinant protein oup.com. Similarly, the gene encoding a multifunctional this compound (MIsA) from Myxococcus sp. strain V11 was amplified and inserted into the pET-29a(+) expression vector, which was subsequently transformed into E. coli for expression nih.gov.
In the context of plant research, binary vectors are constructed for Agrobacterium tumefaciens-mediated transformation of plants oup.com. These vectors contain the gene of interest (e.g., this compound gene or RNA interference constructs targeting the gene) within T-DNA borders, along with selectable markers oup.comoup.comricesci.org. The constructed plasmids are then transformed into Agrobacterium strains, which are subsequently used to infect plant tissues oup.comricesci.org. Standard cloning procedures are used, and competent cells, such as E. coli and Saccharomyces cerevisiae, are transformed and selected based on antibiotic resistance or auxotrophic markers brieflands.com.
Gene Editing and Genome Engineering Technologies
Gene editing technologies, particularly the CRISPR/Cas9 system, allow for precise modifications to the this compound gene within the native genome of an organism. This enables researchers to study the effects of specific mutations on enzyme function and starch metabolism.
The CRISPR/Cas9 system has been used to edit the ISA1 gene in rice via Agrobacterium-mediated transformation ricesci.orgricesci.org. This involves designing guide RNAs (gRNAs) that target specific sequences within the ISA1 gene, leading to site-specific double-strand breaks ricesci.orgnih.gov. The cell's repair mechanisms, primarily non-homologous end-joining (NHEJ), can introduce small insertions or deletions (indels) at the cleavage site, often resulting in gene knockout mutations nih.gov. Homology-directed recombination (HDR) can also be used for more precise edits or gene insertion, although its efficiency is generally lower in plants frontiersin.org.
Studies using CRISPR/Cas9 to edit the ISA1 gene in rice have successfully generated mutant lines with indels, leading to altered starch synthesis and endosperm development ricesci.orgricesci.org. For instance, homozygous mutants with adenine (B156593) insertions or cytosine deletions in ISA1 displayed shrunken endosperm, reduced grain weight, abnormal starch granules, and altered starch properties like gelatinization temperature and chain length distribution ricesci.org. CRISPR/Cas9 has also been applied to target starch branching enzymes (SBEs) in rice, demonstrating its utility in manipulating starch biosynthesis pathways nih.gov.
In vivo Functional Analysis Techniques
Analyzing the function of this compound in vivo involves studying the enzyme's activity and its effects on starch metabolism within living organisms.
Plant Transformation and Regeneration
Plant transformation and regeneration are key techniques for studying this compound function in plants. This process involves introducing foreign DNA (carrying the this compound gene or constructs to modify its expression) into plant cells and then regenerating whole plants from these modified cells.
Agrobacterium tumefaciens-mediated transformation is a widely used method for introducing this compound-related constructs into plants like Arabidopsis and rice oup.comoup.comricesci.orgphytopharmajournal.com. This method utilizes the natural ability of Agrobacterium to transfer a portion of its DNA (T-DNA) into the plant genome phytopharmajournal.com. Plant tissues, such as calli or hypocotyls, are co-cultivated with Agrobacterium carrying the desired plasmid ricesci.orgphytopharmajournal.com. Transformed cells are then selected using antibiotic resistance markers present on the plasmid oup.comricesci.orgphytopharmajournal.com. Following selection, these cells are cultured on regeneration media containing plant hormones to induce the formation of shoots and roots, eventually developing into complete transgenic plants phytopharmajournal.com.
Microscopy Techniques for Starch Granule Visualization
Microscopy techniques are indispensable tools for examining the morphology, size, and structure of starch granules, which are significantly impacted by this compound activity. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are commonly utilized to reveal the ultrastructural details of starch granules in various plant tissues and organisms.
Studies employing SEM have shown that mutations affecting this compound isoforms can lead to distinct alterations in starch granule morphology. For instance, in maize, isa2 mutants exhibit noticeably smaller starch granules compared to the wild type, although their spherical shape is largely maintained. researchgate.net Conversely, isa1 mutants display distinct misshapen and flattened granules. researchgate.net Similar observations have been made in the rhodophyte Cyanidioschyzon merolae, where a disruption in the CMI294C this compound gene resulted in smaller starch granules, while a CMS197C disruption led to normal-sized but donut-shaped granules. frontiersin.org
TEM provides higher resolution insights into the internal structure and presence of glucan structures within plastids. Analysis using TEM in Arabidopsis mutants, including the isa1/isa2 double mutant and the triple this compound mutant, has revealed the presence of visible starch granules, although their distribution and appearance can differ from the wild type. nih.gov In some instances, TEM has shown a diversity of glucan structures and confirmed the presence of well-defined starch granules even in complex mutants lacking multiple debranching enzymes. nih.gov
Light microscopy, often coupled with iodine staining, is also used for a broader assessment of starch granule presence and distribution. nih.govplos.org This method can reveal changes in the number and size of granules, such as the increased number of small starch granules observed in potato tubers with simultaneously silenced ISA1, ISA2, and ISA3 genes. plos.org
Collectively, these microscopy techniques provide compelling visual evidence of the critical role this compound plays in shaping the physical characteristics of starch granules. Deviations from normal granule morphology and size in this compound-deficient mutants highlight the enzyme's importance in the precise organization of glucan chains during starch synthesis.
Below is a summary of observed starch granule phenotypes in selected this compound-related mutants:
| Organism | Mutant/Modification | Observed Starch Granule Phenotype | Microscopy Technique Used | Source |
| Maize (Zea mays) | isa2-null | Noticeably smaller, overall spherical morphology not altered. | SEM | researchgate.net |
| Maize (Zea mays) | isa1-null | Distinct misshapen, flattened granules. | SEM | researchgate.net |
| Cyanidioschyzon merolae | ΔCMI294C (this compound disruption) | Smaller starch granules. | SEM | frontiersin.org |
| Cyanidioschyzon merolae | ΔCMS197C (this compound disruption) | Normal size, but donut-shaped granules. | SEM | frontiersin.org |
| Arabidopsis | isa1/isa2 double mutant | Visible starch granules present. | TEM | nih.gov |
| Arabidopsis | Triple this compound mutant | Visible starch granules present, diversity of glucan structures. | TEM | nih.gov |
| Potato (Solanum tuberosum) | Simultaneous silencing of ISA1, ISA2, ISA3 | Reduced size, increased number of small starch granules. | Light Microscopy (Iodine) | plos.org |
Metabolomic Profiling of Glucans in Mutant Lines
Metabolomic profiling, particularly focusing on the structural characteristics of glucans, is a powerful approach to understand the biochemical consequences of altered this compound activity in mutant lines. This involves analyzing the types, sizes, and branching patterns of glucose polymers accumulated in these mutants.
A common strategy involves debranching the glucans using enzymes like this compound or pullulanase to release linear chains, which are then separated and quantified based on their degree of polymerization (DP). Techniques such as capillary electrophoresis (CE) and size exclusion chromatography (SEC) are employed for this chain length distribution (CLD) analysis. nih.govuq.edu.auoup.com
Studies using these methods in this compound mutants have revealed significant alterations in glucan structure. For example, analysis of glucans from Cyanidioschyzon merolae this compound disruption mutants showed distinct chain length profiles: the ΔCMI294C strain had more long chains (DP ≥12), while the ΔCMS197C strain accumulated more short chains (DP of 3 and 4) compared to the control strain. frontiersin.org This suggests different roles for these this compound isoforms in trimming glucan branches.
In maize, a mutant affecting pullulanase (another debranching enzyme) but discussed in the context of this compound deficiency, accumulated branched maltooligosaccharides not found in the wild type. nih.gov This highlights the interplay between different debranching enzymes and the types of soluble glucans that can accumulate when their activity is impaired.
Furthermore, this compound mutants often accumulate significant levels of soluble glucans, such as phytoglycogen, which is a highly branched, soluble polysaccharide that accumulates instead of insoluble starch granules in many sugary-1 mutants (affecting this compound). nih.govplos.orgnih.govoup.comnih.gov Metabolomic profiling allows for the characterization of these soluble glucans and comparison of their structure to the insoluble starch fraction. plos.orgnih.govoup.comnih.gov
Integrated metabolomic and transcriptomic studies, such as those performed on Arabidopsis mutants affecting starch metabolism (including ISA3), can reveal the co-regulation of starch metabolism-related genes and provide a clear metabolic separation between different physiological states or developmental periods in the mutants. frontiersin.org Gas Chromatography-Mass Spectrometry (GC-MS) is one technique used in such comprehensive metabolic profiling approaches. frontiersin.org
These detailed analyses of glucan structure and composition provide crucial biochemical evidence supporting the roles of different this compound isoforms in determining the architecture and solubility of storage polysaccharides in plants and other organisms.
Q & A
Q. What controls are essential when testing this compound inhibitors in vivo?
- Methodological Answer : Include untreated wild-type plants and pullulanase-deficient mutants to isolate this compound-specific inhibition effects. Use competitive inhibitors (e.g., cyclodextrins) with dose-response curves to determine IC50 values. Validate inhibitor specificity via activity assays on purified isoforms .
Q. How can researchers ensure reproducibility in this compound structural studies (e.g., crystallography)?
- Methodological Answer : Report crystallization conditions (pH, precipitants, temperature) in detail, following IUCr guidelines. Deposit raw diffraction data in public repositories (e.g., PDB) for independent validation. Use multiple isoforms (e.g., ISA1-ISA2 heterocomplexes) to confirm conserved structural motifs .
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